2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline
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Overview
Description
2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is an organic compound that belongs to the class of Schiff bases. Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds. This particular compound is characterized by the presence of a nitrofuran moiety, which is known for its biological activity, and a dimethyl-substituted aniline group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline typically involves the condensation reaction between 2,5-dimethylaniline and 5-nitrofurfural. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The final product is typically purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted aniline derivatives.
Scientific Research Applications
2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.
Industry: Utilized in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The biological activity of 2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is primarily attributed to the nitrofuran moiety. The compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) that can damage cellular structures. The aniline group may also interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-[(E)-(2-nitrophenyl)methylidene]aniline
- 2,5-dimethyl-N-[(E)-(5-nitro-2-thienyl)methylidene]aniline
Uniqueness
2,5-dimethyl-N-[(E)-(5-nitrofuran-2-yl)methylidene]aniline is unique due to the presence of the nitrofuran moiety, which imparts distinct biological activity compared to other similar compounds
Properties
Molecular Formula |
C13H12N2O3 |
---|---|
Molecular Weight |
244.25 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-1-(5-nitrofuran-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O3/c1-9-3-4-10(2)12(7-9)14-8-11-5-6-13(18-11)15(16)17/h3-8H,1-2H3 |
InChI Key |
ZHYLXXGUHWSCGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
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